7-bromo-6-methyl-1H-indole-3-carbaldehyde
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Overview
Description
7-bromo-6-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 6-methyl-1H-indole-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 7-bromo-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-bromo-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-6-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-bromo-6-methyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its indole moiety. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1H-indole-3-carbaldehyde
- 6-methyl-1H-indole-3-carbaldehyde
- 7-bromo-6-methyl-1H-indole
Uniqueness
7-bromo-6-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
2648961-02-6 |
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Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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